REACTION_CXSMILES
|
[C:1](OC(C)(C)C)(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:18]=[C:19]([O:21][CH3:22])[CH:20]=1)[NH2:17].CS(O)(=O)=O.O>C1(C)C(C)=CC=CC=1>[CH3:22][O:21][C:19]1[CH:20]=[C:14]([O:13][CH3:12])[CH:15]=[C:16]2[C:18]=1[C:3]([CH3:5])=[CH:2][C:1](=[O:6])[NH:17]2
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C2C(=CC(NC2=CC(=C1)OC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |